molecular formula C6H5ClN2O2 B1432091 3-Chloro-4-methyl-5-nitropyridine CAS No. 1803600-33-0

3-Chloro-4-methyl-5-nitropyridine

Cat. No.: B1432091
CAS No.: 1803600-33-0
M. Wt: 172.57 g/mol
InChI Key: QEIZEUNCWAJMLN-UHFFFAOYSA-N
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Description

3-Chloro-4-methyl-5-nitropyridine is a heterocyclic aromatic compound with significant applications in various fields of chemistry and industry. It is characterized by the presence of a chlorine atom, a methyl group, and a nitro group attached to a pyridine ring. This compound is known for its reactivity and versatility in synthetic organic chemistry.

Safety and Hazards

3-Chloro-4-methyl-5-nitropyridine is classified as acutely toxic if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and use only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-methyl-5-nitropyridine typically involves the nitration of 4-methylpyridine followed by chlorination. One common method includes the reaction of 4-methylpyridine with nitric acid to introduce the nitro group, followed by chlorination using thionyl chloride or phosphorus pentachloride .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves careful control of reaction parameters such as temperature, concentration, and reaction time to optimize the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-methyl-5-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Reduction: Catalysts such as palladium on carbon with hydrogen gas.

    Oxidation: Strong oxidizers like potassium permanganate or chromium trioxide.

Major Products:

    Substitution: Formation of 3-amino-4-methyl-5-nitropyridine or 3-thio-4-methyl-5-nitropyridine.

    Reduction: Formation of 3-chloro-4-methyl-5-aminopyridine.

    Oxidation: Formation of 3-chloro-4-carboxy-5-nitropyridine.

Comparison with Similar Compounds

Uniqueness: 3-Chloro-4-methyl-5-nitropyridine is unique due to the combined presence of chlorine, methyl, and nitro groups, which confer distinct reactivity and versatility in synthetic applications. Its structure allows for targeted modifications, making it valuable in the synthesis of complex molecules .

Properties

IUPAC Name

3-chloro-4-methyl-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c1-4-5(7)2-8-3-6(4)9(10)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEIZEUNCWAJMLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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